N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Description
N-(2-Methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyridazine core substituted with a pyrazole moiety and a 2-methoxyphenyl group. The compound’s design combines a piperazine-carboxamide scaffold with heteroaromatic substitutions, a strategy commonly employed to enhance target selectivity and pharmacokinetic properties .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(6-pyrazol-1-ylpyridazin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-28-16-6-3-2-5-15(16)21-19(27)25-13-11-24(12-14-25)17-7-8-18(23-22-17)26-10-4-9-20-26/h2-10H,11-14H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWGLPNULBUKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the pyrazolyl-pyridazinyl moiety can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds. The final step often involves coupling these intermediates with piperazine-1-carboxamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrazolyl-pyridazinyl moiety can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with palladium on carbon for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the pyrazolyl-pyridazinyl moiety can produce a dihydro derivative.
Scientific Research Applications
N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
PKM-833: FAAH Inhibitor
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] shares the piperazine-carboxamide core with the target compound but differs in substituents. Key distinctions:
- Structural Differences : PKM-833 incorporates a trifluoromethyl-chroman group instead of the pyrazole-pyridazine moiety. This substitution enhances lipophilicity, improving brain penetration for central nervous system (CNS) applications .
- Pharmacological Profile : PKM-833 exhibits potent FAAH inhibition (IC₅₀ = 2.1 nM) and high selectivity over other serine hydrolases (>1,000-fold), demonstrating efficacy in rat models of inflammatory pain .
- Metabolic Stability : The chroman group in PKM-833 reduces metabolic clearance compared to pyridazine-based analogs, increasing oral bioavailability .
CPIPC Derivatives: TRPV1 Modulators
The CPIPC series (e.g., CPIPC-1, CPIPC-2) features a piperazine-carboxamide scaffold with chloropyridinyl and indazole/indole substitutions. Comparisons include:
- Target Specificity : CPIPC acts as a partial TRPV1 agonist, whereas the pyridazine-pyrazole motif in the target compound may favor different target interactions (e.g., kinase inhibition or FAAH modulation) .
- Synthetic Flexibility : Substituents on the carboxamide nitrogen (e.g., indazole vs. indole) significantly influence TRPV1 activity, suggesting that the 2-methoxyphenyl group in the target compound could modulate receptor binding .
4-Hydroxyquinazoline Derivatives
Compounds such as A2–A6 (e.g., N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) highlight the role of aromatic substituents:
- Physicochemical Properties : Fluorine or chlorine substitutions on the phenyl ring alter melting points (189–199°C) and solubility, which may correlate with the 2-methoxyphenyl group’s impact on the target compound’s crystallinity .
- Biological Relevance : These derivatives were optimized for antitumor activity, underscoring the scaffold’s versatility for diverse therapeutic applications .
Thioamide Analogs
4-(2-Methoxyphenyl)-N-(3-pyridinyl)-1-piperazinecarbothioamide replaces the carboxamide with a thioamide group. This modification:
- Impacts Stability : Thioamides are more susceptible to oxidative degradation, suggesting the carboxamide in the target compound offers superior metabolic stability .
Data Tables: Key Comparisons
Table 1. Structural and Pharmacological Profiles of Analogs
Table 2. Substituent Effects on Physicochemical Properties
| Substituent Position | Functional Group | Impact on Properties | Example Compound |
|---|---|---|---|
| Pyridazine-3-yl | Pyrazole | Enhances π-π stacking | Target Compound |
| Chroman-4-yl | Trifluoromethyl | Increases lipophilicity | PKM-833 |
| 4-Fluorophenyl | Fluorine | Elevates melting point (~196°C) | A3 (Quinazoline derivative) |
| Carbothioamide | Sulfur substitution | Alters H-bonding capacity |
Biological Activity
N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 393.4 g/mol. Its structure comprises several functional groups, including a methoxyphenyl group, a piperazine ring, a pyrazole moiety, and a pyridazine ring, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N7O2 |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 1014089-64-5 |
The biological activity of this compound is attributed to its interactions with various molecular targets. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, influencing pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties , particularly against Mycobacterium tuberculosis. In studies evaluating its efficacy, compounds with similar structural motifs demonstrated significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against this pathogen . The compound's potential as an anti-tubercular agent is promising, warranting further investigation into its effectiveness and mechanism.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory activity . Derivatives of pyrazole and pyridazine compounds have shown to inhibit inflammatory pathways effectively. For instance, certain derivatives exhibited IC50 values in the nanomolar range against inflammatory markers such as IL-8 . This suggests that this compound may possess similar properties.
Cytotoxicity Studies
In cytotoxicity assessments, compounds related to this structure have been evaluated on human embryonic kidney (HEK-293) cells, demonstrating low toxicity levels. The most active compounds were found to be non-toxic at effective concentrations, indicating a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Anti-tubercular Studies : A series of derivatives were synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis, revealing significant activity at low concentrations .
- Inflammation Models : In vivo models demonstrated that certain derivatives exhibited anti-inflammatory effects comparable to established treatments, indicating potential for clinical application in inflammatory diseases .
- Cytotoxicity Assessments : Evaluations on HEK-293 cells showed that most derivatives maintained low cytotoxicity while exhibiting potent biological activities, suggesting a balance between efficacy and safety .
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the pyridazine ring via hydrazine and dicarbonyl precursors under reflux conditions .
- Step 2 : Introduction of the piperazine-carboxamide moiety using coupling reagents like HBTU or BOP in solvents such as THF, with triethylamine (EtN) as a base .
- Step 3 : Functionalization of the pyrazole ring via nucleophilic substitution or click chemistry .
Optimization Tips : - Use chromatographic purification (e.g., silica gel column) to isolate intermediates.
- Monitor reaction progress via TLC and confirm final product purity via NMR (H, C) and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound confirmed in synthetic batches?
Structural validation employs:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, pyridazine/pyrazole protons at δ 7.0–9.0 ppm) .
- IR Spectroscopy : Confirms carboxamide C=O stretches (~1650–1700 cm) and aromatic C-H bends .
- Mass Spectrometry : HRMS ensures molecular ion consistency with the theoretical mass (±3 ppm) .
Intermediate Questions
Q. What methodologies are used to evaluate the compound’s interaction with biological targets (e.g., receptors, enzymes)?
- In Vitro Binding Assays : Radioligand displacement studies (e.g., using H-labeled ligands) quantify affinity (K) for receptors like serotonin or dopamine subtypes .
- Enzyme Inhibition Assays : Measure IC values via fluorometric or colorimetric readouts (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .
- Cell-Based Assays : Assess functional activity (e.g., cAMP modulation for GPCR targets) .
Q. How should researchers resolve contradictions in reported biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) .
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to minimize variability .
- Computational Modeling : Use molecular docking to predict binding modes and explain discrepancies (e.g., steric clashes due to bulky substituents) .
Advanced Questions
Q. What strategies are effective for designing molecular docking studies to predict target engagement?
- Software Selection : Tools like AutoDock Vina or Schrödinger Maestro optimize ligand-receptor poses .
- Grid Parameterization : Define binding sites using crystallographic data (e.g., PDB IDs for homologous targets).
- Validation : Compare docking scores with experimental K values and calculate root-mean-square deviation (RMSD) for pose reproducibility .
Q. How can enzyme inhibition kinetics (e.g., competitive vs. non-competitive) be determined for this compound?
- Michaelis-Menten Analysis : Vary substrate concentrations with/without inhibitor to calculate K and V shifts .
- Lineweaver-Burk Plots : Differentiate inhibition modes (e.g., parallel lines indicate uncompetitive inhibition).
- Pre-incubation Studies : Assess time-dependent inhibition to identify irreversible binding .
Q. What in vivo models are appropriate for evaluating therapeutic potential, and how are pharmacokinetic (PK) parameters optimized?
- Animal Models : Use rodent models for CNS targets (e.g., forced swim test for antidepressant activity) .
- PK Optimization :
- Bioavailability : Administer via intravenous vs. oral routes to calculate F%.
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Blood-Brain Barrier Penetration : Measure brain/plasma ratios post-administration .
Q. How can SAR be leveraged to improve selectivity for a specific biological target?
- Substituent Modification : Replace methoxy groups with electron-withdrawing groups (e.g., nitro) to enhance receptor affinity .
- Scaffold Hopping : Integrate isosteric replacements (e.g., pyridazine to pyrimidine) to reduce off-target effects .
- Free Energy Calculations : Use MM-GBSA to rank analogs by binding energy and selectivity .
Data Analysis and Reproducibility
Q. What statistical methods are critical for validating experimental results in dose-response studies?
- Nonlinear Regression : Fit sigmoidal curves to calculate EC/IC values (95% confidence intervals) .
- ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s test for pairwise differences) .
- Power Analysis : Ensure sample sizes are sufficient (α = 0.05, β = 0.2) to detect effect sizes .
Q. How can researchers address batch-to-batch variability in compound synthesis?
- Quality Control (QC) Protocols : Implement in-process checks (e.g., intermediate purity via HPLC) .
- Stability Studies : Monitor degradation under stress conditions (heat, light, humidity) to define storage guidelines .
- Certified Reference Standards : Use commercially available analogs (e.g., piperazine-carboxamide derivatives) for calibration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
